1-Ethyl-3-methylimidazolium nitrate
Overview
Description
1-Ethyl-3-methylimidazolium nitrate is an ionic liquid that is stable to air and water . It is useful for electrochemical purposes . The molecular formula is C6H11N3O3 .
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylimidazolium nitrate involves the reaction of 1-ethyl-3-methylimidazolium chloride with nitric acid to produce EMIMNO3 and hydrochloric acid . The synthesis is carried out in a batch reactor, which allows for precise control of reaction conditions and high yields .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium nitrate can be represented as C6H11N3O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Ionic liquids like 1-Ethyl-3-methylimidazolium nitrate have multifold interactions occurring in them . A doubly ionic H-bond exists between [EMI]+ and [TFSI]− ion pair conformers . Charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .Scientific Research Applications
-
Ionic Liquid Electrolytes
- Application: 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ([EMI][TFSI]) is being targeted for applications in next-generation Li-ion battery electrolytes .
- Method: Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in [EMI][TFSI] .
- Results: A total of six stable [EMI][TFSI] ion pair conformers were observed. The greater the number of multiple H-bond type interactions, the greater the absolute value of the interaction energy .
-
Electrospray Propulsion
- Application: Mixtures of 1-Ethyl-3-Methylimidazolium Ethyl sulfate and Ethylammonium Nitrate are investigated from the standpoint of electrospray propulsive characteristics .
- Method: Experimental measurements of surface tension, conductivity, and density for various mixture mass percentages .
- Results: Non-linear mixing is important when making performance predictions, with differences of at least 40% possible .
-
Polymer Electrolytes
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJFSVGXRJFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049217 | |
Record name | 1-Ethyl-3-methylimidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium nitrate | |
CAS RN |
143314-14-1 | |
Record name | 1-Ethyl-3-methylimidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.